
1H-Imidazole, 2,4,5-triphenyl-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2,4,5-triphenyl-1-propyl-: is a heterocyclic compound with the molecular formula C21H16N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- can be synthesized through several methods. One common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction is typically carried out under thermal solvent-free conditions using a Brønsted acidic ionic liquid catalyst such as diethyl ammonium hydrogen phosphate . Another method involves the refluxing of benzil, ammonium acetate, and benzaldehyde at 100°C for 5-24 hours .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with formaldehyde and pyrrole in the presence of ethanol to form 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde and pyrrole yields 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Applications De Recherche Scientifique
1H-Imidazole, 2,4,5-triphenyl-1-propyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,4,5-Triphenylimidazole:
1,3-Diazole Derivatives: These compounds have a similar imidazole ring structure and exhibit a wide range of biological activities.
Uniqueness: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
55041-11-7 |
|---|---|
Formule moléculaire |
C24H22N2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2,4,5-triphenyl-1-propylimidazole |
InChI |
InChI=1S/C24H22N2/c1-2-18-26-23(20-14-8-4-9-15-20)22(19-12-6-3-7-13-19)25-24(26)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
Clé InChI |
XWSJPQJDPRBLLC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


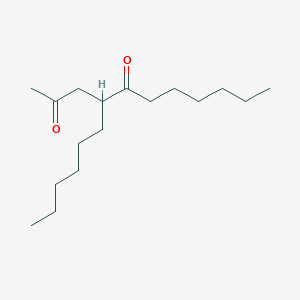
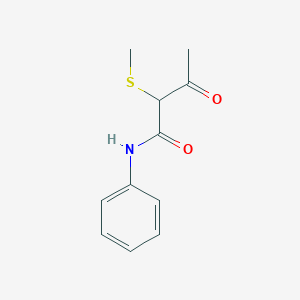
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)

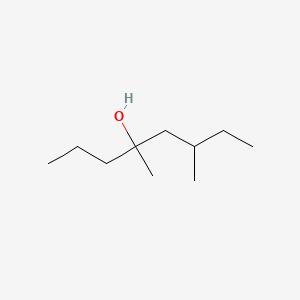
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
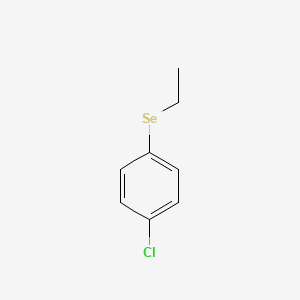
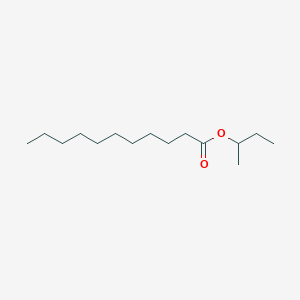
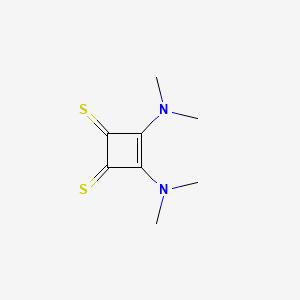
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)

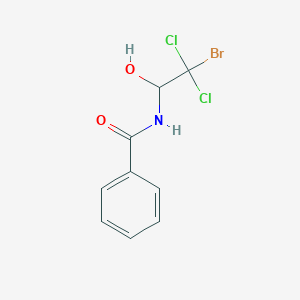
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)

